1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of such compounds often involves techniques such as electrophilic substitution, condensation reactions, or coupling reactions . The exact method would depend on the specific substituents and their positions on the indole ring.Molecular Structure Analysis
The structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography .Chemical Reactions Analysis
Indole derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques .Scientific Research Applications
1. Dopamine Receptor Agonism
4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, a structurally related compound, has been identified as a potent and selective prejunctional dopamine receptor agonist. It demonstrates a dose-related inhibition of constrictor response in arterial studies without stimulating the central nervous system in rats (Gallagher et al., 1985).
2. Reactivity with Indole Derivatives
The reactivity of 1-arylnitrosoalkenes, which includes compounds similar to 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one, with indole derivatives has been explored. These compounds participate in hetero-Diels–Alder reactions, forming E-oximes and other complex structures (Lopes et al., 2016).
3. Development of Anticancer Drugs
A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activity in human lung cancer cell lines. It induces cell cycle arrest and apoptosis via ROS-mediated pathways, suggesting the potential of similar bromophenol derivatives in cancer treatment (Guo et al., 2018).
4. Electrosynthesis and Electrochromic Properties
Research on electrosynthesis of indole-based polymers, which could include derivatives of this compound, reveals their potential in electrochromic applications. These polymers exhibit significant color change and high coloration efficiency, indicating their suitability for use in various electronic and optical devices (Carbas et al., 2017).
5. Fluorescence in Biomedical Applications
Compounds structurally related to this compound, like indolizino[3,2-c]quinolines, have been synthesized and display unique optical properties. Their fluorescence potential suggests their application as fluorescent probes in biomedical fields (Park et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which these compounds are a part of, have been found to bind with high affinity to multiple receptors . This suggests that these compounds may have multiple targets, contributing to their biological activity.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that these compounds may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, possess various biological activities . These activities include interactions with enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
Some studies suggest that similar compounds may have effects on various types of cells and cellular processes . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. Some studies suggest that similar compounds may have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, which could potentially affect its localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYNNUZWHBHUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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